N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide
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Overview
Description
N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indoline core substituted with an ethylthio group and a benzoyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction, where the benzoyl-indoline intermediate reacts with ethylthiol in the presence of a base such as sodium hydride.
N-ethylation: The final step involves the N-ethylation of the indoline nitrogen using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethylthio positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate, ethyl iodide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Various substituted indoline derivatives
Scientific Research Applications
N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxamide: A simpler analog with distinct chemical properties.
N-methylindoline derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
N-ethyl-1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-21-19(23)17-13-14-9-5-7-11-16(14)22(17)20(24)15-10-6-8-12-18(15)25-4-2/h5-12,17H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVHEOFZZMYGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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